Cas no 183990-60-5 (3-(Boc-amino)pentanoic acid)

3-(Boc-amino)pentanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, which serves as a key intermediate in peptide synthesis and organic chemistry. The Boc group provides stability under acidic and basic conditions, enabling selective deprotection in multi-step reactions. This compound is particularly useful in the preparation of modified peptides, peptidomimetics, and other bioactive molecules. Its carboxylic acid functionality allows for further conjugation or coupling reactions, while the Boc protection ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The compound is characterized by high purity and reliable performance in demanding synthetic applications.
3-(Boc-amino)pentanoic acid structure
3-(Boc-amino)pentanoic acid structure
Product Name:3-(Boc-amino)pentanoic acid
CAS No:183990-60-5
MF:C10H19NO4
MW:217.2622
MDL:MFCD08166685
CID:114210
PubChem ID:7018882
Update Time:2025-06-08

3-(Boc-amino)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-
    • Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)- (9CI)
    • 3-(BOC-AMINO)PENTANOIC ACID
    • 3-tert-Butoxycarbonylamino-pentanoic acid
    • 3-((tert-Butoxycarbonyl)amino)pentanoic acid
    • (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid
    • (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid
    • AA136
    • PENTANOIC ACID, 3-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]- (9CI)
    • AB22649
    • 3-{[(tert-butoxy)carbonyl]amino}pentanoic acid
    • Pentanoic acid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3
    • AKOS027401148
    • MFCD08166685
    • CS-0196913
    • AS-72483
    • EN300-768663
    • 183990-60-5
    • (R)-3-(Boc-amino)pentanoic acid
    • SCHEMBL2385476
    • (R)-3-tert-Butoxycarbonylamino-pentanoic acid
    • (R)-3-((tert-Butoxycarbonyl)amino)pentanoicacid
    • (3R)-3-[(TERT-BUTOXYCARBONYL)AMINO]PENTANOIC ACID
    • N12297
    • (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid
    • (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
    • Pentanoic acid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(3R)-(9ci)
    • 3-(Boc-amino)pentanoic acid
    • MDL: MFCD08166685
    • Inchi: 1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
    • InChI Key: RJCHFHWEJSMOJW-SSDOTTSWSA-N
    • SMILES: O(C(N[C@@H](CC(=O)O)CC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 217.13147
  • Monoisotopic Mass: 217.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6
  • XLogP3: 1.4

Experimental Properties

  • PSA: 75.63

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3-(Boc-amino)pentanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:183990-60-5)3-(Boc-amino)pentanoic acid
Order Number:A941464
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:38
Price ($):161.0
Email:sales@amadischem.com

Additional information on 3-(Boc-amino)pentanoic acid

3-(Boc-amino)Pentanoic Acid: A Versatile Compound in Modern Pharmaceutical Research

3-(Boc-amino)pentanoic acid (CAS No. 183990-60-5) is a valuable intermediate in the synthesis of peptides and other bioactive molecules. This compound, also known as N-tert-butoxycarbonyl-5-aminopentanoic acid, is widely used in the pharmaceutical and biotechnology industries due to its unique chemical properties and versatile reactivity. The tert-butoxycarbonyl (Boc) protecting group is a crucial feature of this molecule, allowing for selective protection and deprotection of the amino group during complex synthetic processes.

The structure of 3-(Boc-amino)pentanoic acid consists of a five-carbon chain with an amino group at the terminal position, which is protected by the Boc group. This configuration makes it an ideal building block for the synthesis of peptides and other nitrogen-containing compounds. The carboxylic acid group at the other end of the molecule provides additional reactivity, enabling a wide range of chemical transformations.

In recent years, 3-(Boc-amino)pentanoic acid has gained significant attention in the field of peptide chemistry. Peptides are essential biomolecules that play crucial roles in various biological processes, including cell signaling, hormone regulation, and immune responses. The ability to synthesize custom peptides with high purity and efficiency is critical for both academic research and pharmaceutical development.

One of the key applications of 3-(Boc-amino)pentanoic acid is in solid-phase peptide synthesis (SPPS). SPPS is a widely used technique for constructing peptides by sequentially adding amino acids to a growing chain anchored to a solid support. The Boc protecting group in 3-(Boc-amino)pentanoic acid can be selectively removed using trifluoroacetic acid (TFA), allowing for the stepwise addition of subsequent amino acids without unwanted side reactions. This method ensures high yields and purity, making it an indispensable tool in peptide synthesis.

Beyond peptide synthesis, 3-(Boc-amino)pentanoic acid has also found applications in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. The Boc protecting group can be designed to be cleaved under specific physiological conditions, releasing the active drug molecule at the desired site of action. This approach can improve drug delivery, reduce side effects, and enhance therapeutic efficacy.

In addition to its use in pharmaceuticals, 3-(Boc-amino)pentanoic acid has shown promise in materials science and nanotechnology. Researchers have explored its potential as a building block for self-assembling nanostructures and functional materials. The ability to control the assembly process through chemical modification offers new opportunities for developing advanced materials with tailored properties.

The versatility of 3-(Boc-amino)pentanoic acid extends to its use in chemical biology research. In this field, scientists often need to create small molecules that can modulate specific biological pathways or interact with target proteins. The Boc protecting group allows for precise control over the reactivity and selectivity of these molecules, enabling researchers to design more effective probes and inhibitors.

The latest research on 3-(Boc-amino)pentanoic acid has focused on optimizing its use in various synthetic strategies. For example, studies have investigated the use of novel catalysts and reaction conditions to improve the efficiency and selectivity of Boc deprotection steps. These advancements have led to more robust and scalable synthetic methods, facilitating the production of complex molecules with high purity.

In conclusion, 3-(Boc-amino)pentanoic acid (CAS No. 183990-60-5) is a versatile compound with a wide range of applications in pharmaceutical research, peptide synthesis, prodrug development, materials science, and chemical biology. Its unique chemical properties and reactivity make it an essential tool for scientists working in these fields. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further cementing its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:183990-60-5)3-(Boc-amino)pentanoic acid
A941464
Purity:99%
Quantity:1g
Price ($):161.0
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